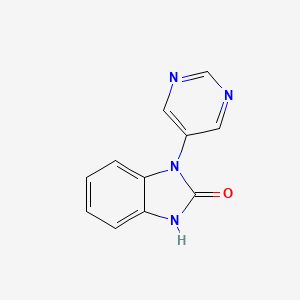

1-(pyrimidin-5-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one

Description

1-(pyrimidin-5-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one is a benzodiazolone derivative featuring a pyrimidine ring substituted at the 5-position of the benzodiazole scaffold. Benzodiazol-2-ones are heterocyclic compounds of pharmacological interest due to their structural versatility and ability to interact with biological targets.

Properties

IUPAC Name |

3-pyrimidin-5-yl-1H-benzimidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O/c16-11-14-9-3-1-2-4-10(9)15(11)8-5-12-7-13-6-8/h1-7H,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUYKOXLQPFNHTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)N2C3=CN=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(pyrimidin-5-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the condensation of pyrimidine derivatives with benzodiazole precursors. One common method involves the reaction of 2-aminobenzimidazole with pyrimidine-5-carbaldehyde under reflux conditions in the presence of a suitable catalyst. The reaction is usually carried out in a polar solvent such as ethanol or methanol, and the product is isolated by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(Pyrimidin-5-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS); reactions are conducted in polar solvents.

Major Products Formed

Scientific Research Applications

1-(Pyrimidin-5-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).

Medicine: Explored for its anticancer properties, with studies showing its ability to inhibit the growth of certain cancer cell lines.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(pyrimidin-5-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with molecular targets such as enzymes and receptors. For instance, as a CDK inhibitor, the compound binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression. This mechanism is particularly relevant in the context of cancer treatment, where the inhibition of CDKs can lead to the suppression of tumor growth .

Comparison with Similar Compounds

Structural Modifications and Key Features

The following table summarizes critical structural and functional differences between 1-(pyrimidin-5-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one and its analogs:

Pharmacological and Physicochemical Insights

- Domperidone : The piperidinylpropyl and chloro substituents in domperidone contribute to its dopamine receptor antagonism, enhancing gastrointestinal motility. Its higher molecular weight (425.91 g/mol) and lipophilicity likely influence bioavailability and CNS exclusion .

- Its triclinic crystal system (P1 space group, Z=4) suggests a compact packing arrangement .

- Positional Isomerism (Pyrimidin-2-yl vs. Pyrimidin-5-yl) : The pyrimidin-2-yl analog () differs in electronic distribution, which may alter binding modes in target interactions compared to the 5-isomer.

Biological Activity

1-(Pyrimidin-5-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring fused with a benzodiazole moiety, contributing to its unique biological profile. The molecular formula is , with a molecular weight of approximately 218.22 g/mol. Its structure can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 15.3 |

| A549 | 18.7 |

The compound's mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK4 .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibitory effects.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The antimicrobial mechanism is believed to involve disruption of bacterial cell membrane integrity and interference with DNA replication .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, it has been shown to reduce oxidative stress and inflammation in neuronal cells.

Case Study: Neuroprotection in Alzheimer's Model

In a study involving transgenic mice that model Alzheimer's disease, administration of the compound resulted in decreased levels of amyloid-beta plaques and improved cognitive function as assessed by the Morris water maze test .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.